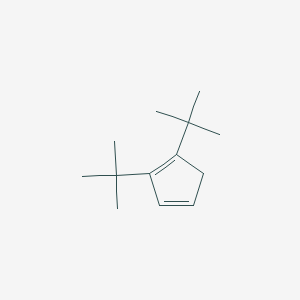
1,2-DI-Tert-butylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-DI-Tert-butylcyclopenta-1,3-diene is an organic compound with the molecular formula C13H22. It is a colorless liquid that is soluble in organic solvents. This compound is known for its stability and is often used as a ligand in organometallic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,2-DI-Tert-butylcyclopenta-1,3-diene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the following steps:
- Cyclopentadiene is treated with a base such as sodium hydride to form the cyclopentadienyl anion.
- The cyclopentadienyl anion is then alkylated with tert-butyl bromide to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1,2-DI-Tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes depending on the reagents used.
科学的研究の応用
1,2-DI-Tert-butylcyclopenta-1,3-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,2-DI-Tert-butylcyclopenta-1,3-diene primarily involves its role as a ligand in metal complexes. The compound coordinates with metal centers through its cyclopentadienyl ring, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of these complexes .
類似化合物との比較
Similar Compounds
1,3-DI-Tert-butylcyclopenta-1,3-diene: Similar structure but different substitution pattern.
1,2,4-Tri-tert-butylcyclopenta-1,3-diene: Contains an additional tert-butyl group.
Cyclopentadiene: The parent compound without tert-butyl groups.
Uniqueness
1,2-DI-Tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides a balance of steric protection and reactivity. This makes it particularly useful as a ligand in organometallic chemistry, where stability and selectivity are crucial .
特性
分子式 |
C13H22 |
|---|---|
分子量 |
178.31 g/mol |
IUPAC名 |
1,2-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3 |
InChIキー |
BKXWLTGDCDAPQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)

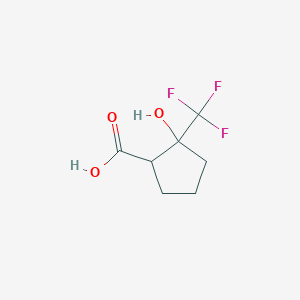
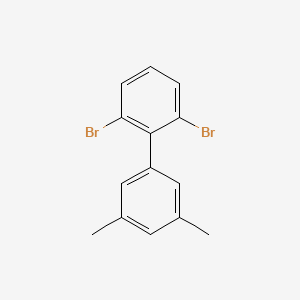
![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)

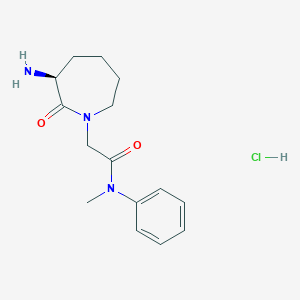
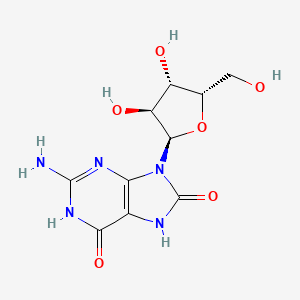
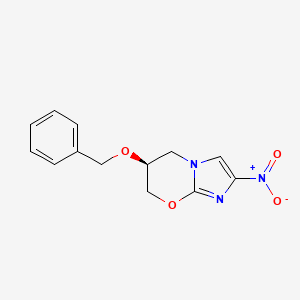

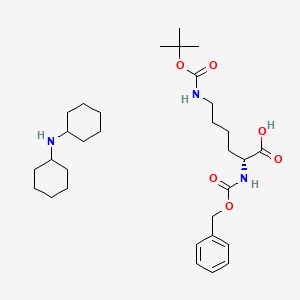

![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)
